
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine is a chiral amine compound featuring a brominated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromopyridin-2-yl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction, often through a nucleophilic substitution reaction using (S)-propan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent chiral amine introduction under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.
科学的研究の応用
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(6-Bromopyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and chiral amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
類似化合物との比較
Similar Compounds
®-1-(6-Bromopyridin-2-yl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of the amine group.
6-Bromopyridine-2-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an amine.
2-Bromo-6-methylpyridine: A similar compound with a methyl group at the 6-position instead of a propylamine group.
Uniqueness
(S)-1-(6-Bromopyridin-2-yl)propan-1-amine is unique due to its chiral nature and the presence of both a bromine atom and a propylamine group. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(1S)-1-(6-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3/t6-/m0/s1 |
InChIキー |
YIGYLEOPRNZMCB-LURJTMIESA-N |
異性体SMILES |
CC[C@@H](C1=NC(=CC=C1)Br)N |
正規SMILES |
CCC(C1=NC(=CC=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


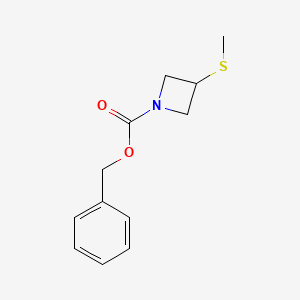
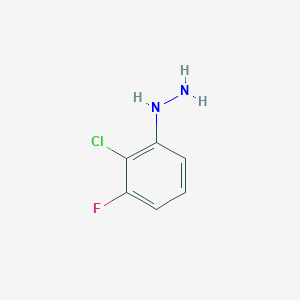

![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)

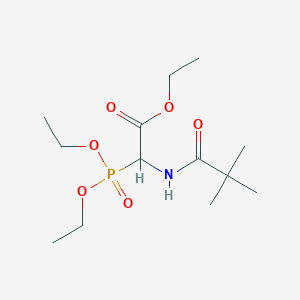
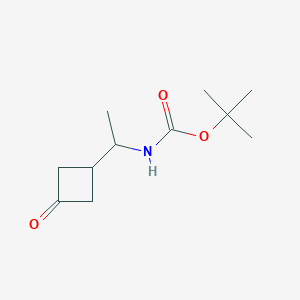
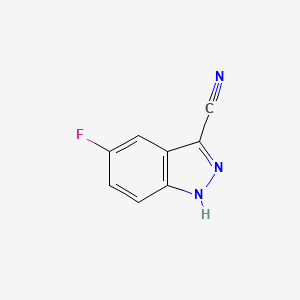
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
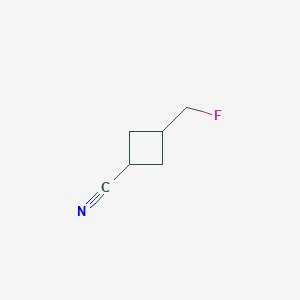
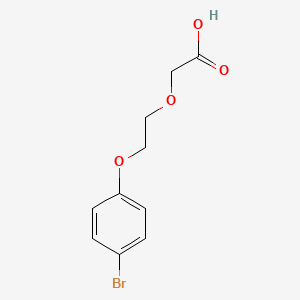
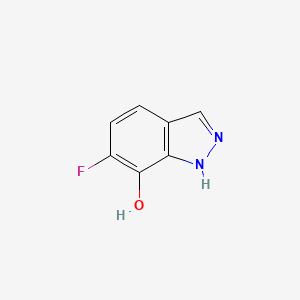

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
